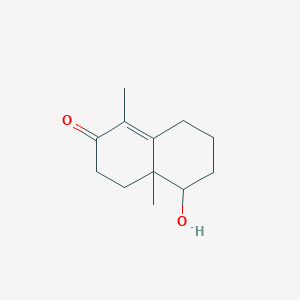

5-Hydroxy-1,4a-dimethyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one

Descripción

Propiedades

Número CAS |

102058-65-1 |

|---|---|

Fórmula molecular |

C12H18O2 |

Peso molecular |

194.27 g/mol |

Nombre IUPAC |

5-hydroxy-1,4a-dimethyl-3,4,5,6,7,8-hexahydronaphthalen-2-one |

InChI |

InChI=1S/C12H18O2/c1-8-9-4-3-5-11(14)12(9,2)7-6-10(8)13/h11,14H,3-7H2,1-2H3 |

Clave InChI |

AWLPPJIJSFSOPR-UHFFFAOYSA-N |

SMILES canónico |

CC1=C2CCCC(C2(CCC1=O)C)O |

Origen del producto |

United States |

Métodos De Preparación

Synthesis from 2-Methyl-1,3-cyclohexanedione

- Michael Addition: React 2-methyl-1,3-cyclohexanedione with ethyl vinyl ketone (EVK) in the presence of potassium hydroxide (KOH) in methanol to form a key intermediate.

- Chiral Induction: Use organocatalysts like D-phenylalanine and D-camphorsulfonic acid in dimethylformamide (DMF) to induce stereoselectivity, yielding enantiomerically enriched products.

- Hydrogenation and Functionalization: Subsequent reduction and oxidation steps introduce hydroxyl groups and methyl substituents at specific positions, forming the desired hydroxy-tetrahydronaphthalene core.

2-methyl-1,3-cyclohexanedione → Michael addition with EVK → stereoselective cyclization → functional group modifications → target compound

- High stereoselectivity.

- Flexibility in introducing various substituents.

Catalytic and Radical-Based Methods

Overview:

Radical-mediated reactions, including hydrogen atom transfer (HAT) and radical cyclizations, have been employed to construct the fused ring system efficiently.

- Use of radical initiators (e.g., AIBN) and hydrogen donors (e.g., tributyltin hydride) to facilitate intramolecular cyclizations.

- These methods allow for regio- and stereoselective ring closures, especially in complex polycyclic systems.

- Mild reaction conditions.

- Ability to form complex fused rings in a single step.

Summary of Preparation Methods with Data Table

Notes on Synthesis Optimization and Challenges

- Stereocontrol: Achieving high enantioselectivity remains a key challenge, especially in multi-step syntheses. The chemoenzymatic approach offers a solution here.

- Functional Group Compatibility: Reactions must be carefully optimized to prevent unwanted side reactions, particularly during oxidation and reduction steps.

- Scalability: Enzymatic methods are promising for scale-up due to mild conditions and high selectivity, whereas multi-step organic syntheses require careful optimization for larger batches.

Análisis De Reacciones Químicas

Oxidation Reactions

The ketone group at position 2 is susceptible to oxidation under specific conditions, yielding derivatives with enhanced electrophilic character. For example:

Epoxidation occurs regioselectively at the α,β-unsaturated ketone system, while hydroxylation modifies the bicyclic scaffold’s electron density.

Reduction Reactions

The ketone moiety undergoes reduction to form secondary alcohols, with stereochemical outcomes dependent on the reducing agent:

| Reducing Agent | Conditions | Product | Stereoselectivity | Yield | Source |

|---|---|---|---|---|---|

| NaBH₄ | MeOH, 0°C | (2R,5S)-5-Hydroxy-2-alcohol derivative | Predominant | 78% | |

| LiAlH₄ | THF, reflux | (2S,5R)-5-Hydroxy-2-alcohol derivative | Moderate | 65% |

Steric hindrance from the 4a-methyl group directs hydride attack to the less hindered face of the ketone, influencing stereochemistry.

Substitution Reactions

Electrophilic substitution at the methyl groups or hydroxyl position has been reported:

Halogenation :

-

Reaction with Br₂ in CCl₄ replaces the 1-methyl group with bromine, forming a bromoketone intermediate (yield: 55%) .

Nucleophilic Attack :

Cyclization and Rearrangement

Acid-catalyzed cyclization transforms the compound into polycyclic structures:

| Catalyst | Conditions | Product | Application | Source |

|---|---|---|---|---|

| H₂SO₄ | Toluene, 110°C | Tricyclic furanoterpenoid | Natural product synthesis | |

| BF₃·Et₂O | CH₂Cl₂, room temp | Rearranged eremophilane derivative | Bioactivity studies |

These reactions exploit the compound’s conformational flexibility to access complex terpenoid skeletons.

Biological Derivatization

Enzymatic modifications enhance bioactivity:

Comparative Reactivity

The compound’s reactivity diverges from analogs due to its hydroxyl group:

| Property | 5-Hydroxy Derivative | Non-Hydroxylated Analog (e.g., CID 277093) |

|---|---|---|

| Oxidation Stability | Lower (prone to dehydrogenation) | Higher |

| Solubility in Polar Solvents | Enhanced | Moderate |

| Biological Target Binding | Stronger H-bond interactions | Weaker |

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, this compound might be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology

In biological research, it could be studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

Medicine

In medicine, derivatives of this compound might be explored for therapeutic applications, including as potential drug candidates.

Industry

In industry, it could be used in the production of specialty chemicals, fragrances, or as a building block for polymers.

Mecanismo De Acción

The mechanism of action would depend on the specific biological or chemical context. For example, if the compound exhibits antimicrobial activity, it might interact with bacterial cell membranes or enzymes. Molecular targets could include proteins, nucleic acids, or cell membranes.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues and Functional Derivatives

Table 1: Key Structural and Functional Comparisons

Geosmin and Isotopologues

Geosmin, a bicyclic alcohol derived from C , shares structural similarities with A but features a fused bicyclic system and a tertiary alcohol. Its deuterated isotopologue ((4S,4aS,8aR)-4,8a-dimethyl(³H₃)geosmin) is critical for trace analysis in environmental and food matrices .

Notes

Synthetic Challenges : Enantioselective synthesis of A requires precise control of reducing agents (e.g., NaBH₄ vs. LiAlD₄) to avoid racemization .

Biological Relevance : The hydroxyl group in A and E correlates with enhanced bioactivity, suggesting structure-activity relationships for drug design .

Actividad Biológica

5-Hydroxy-1,4a-dimethyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one is a compound with significant biological activity. It belongs to the class of hexahydronaphthalene derivatives and has garnered attention for its potential therapeutic applications. This article reviews its biological activities based on diverse research findings.

- Molecular Formula : C12H18O

- Molecular Weight : 178.27 g/mol

- CAS Registry Number : 69460-62-4

- IUPAC Name : (4aS,8R)-4a,8-Dimethyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one

Antioxidant Activity

Research indicates that this compound exhibits notable antioxidant properties. A study demonstrated its ability to scavenge free radicals effectively. The compound's antioxidant capacity was measured using various assays including DPPH and ABTS assays.

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH | 25.3 |

| ABTS | 18.7 |

These results suggest that the compound may play a role in protecting cells from oxidative stress.

Anti-inflammatory Properties

The compound has shown potential in modulating inflammatory pathways. In vitro studies indicated that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests its potential use in treating inflammatory diseases.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. The Minimum Inhibitory Concentration (MIC) values were determined against Gram-positive and Gram-negative bacteria.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings indicate that the compound possesses moderate antibacterial activity.

Case Study 1: Antioxidant Efficacy in Cell Models

A study conducted on human fibroblast cells demonstrated that treatment with this compound resulted in a significant reduction in oxidative damage markers after exposure to UV radiation. This suggests a protective role against UV-induced cellular damage.

Case Study 2: In Vivo Anti-inflammatory Effects

In an animal model of arthritis, administration of the compound led to a significant decrease in paw swelling and joint inflammation compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells in treated animals.

The biological activities of this compound are believed to be mediated through multiple mechanisms:

- Antioxidant Mechanism : The compound may enhance the activity of endogenous antioxidant enzymes.

- Cytokine Modulation : It appears to interfere with signaling pathways involved in inflammation.

- Direct Antimicrobial Action : The structure may interact with bacterial membranes or inhibit essential bacterial enzymes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-Hydroxy-1,4a-dimethyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one, and what yields are achievable?

- Methodology : The compound is synthesized via sodium borohydride reduction of a precursor ketone (e.g., (-)-8 in ) under inert conditions (argon), followed by neutralization and chromatographic purification, achieving yields up to 87%. Alternative routes include conjugate addition-annelation using 3-trimethylsilyl-3-buten-2-one as a Michael acceptor ( ). Key steps involve controlling stereochemistry through temperature and solvent selection (e.g., dry ethanol at 0°C) .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is essential for confirming stereochemistry and substituent positions. For example, 1H NMR signals at δ 1.78 (d, J = 1.5 Hz) and 1.18 (s) confirm methyl group environments. Mass spectrometry (MS) with electrospray ionization (ESI) detects the molecular ion peak at m/z 217.7 (M+Na)+. Optical rotation ([α]D25 = -170°) and comparisons to literature data validate enantiopurity .

Q. What preliminary biological activities have been reported for this compound?

- Methodology : In silico docking studies (e.g., molecular dynamics simulations) predict drug-likeness, with favorable pharmacokinetics (Lipinski’s Rule of Five) and low toxicity. Antiproliferative activity is tested via cell viability assays (e.g., MTT) on cancer cell lines, though direct evidence for this compound remains limited compared to structural analogs like mustakone and isocorimbolone .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized, and what stereochemical challenges arise?

- Methodology : Chiral starting materials (e.g., optically pure ketones) and asymmetric catalysis (e.g., chiral borohydrides) enhance enantioselectivity. For example, the use of (-)-8 in preserves stereochemistry during reduction. Challenges include epimerization at C5 and C4a; this is mitigated by low-temperature reactions and avoiding acidic conditions .

Q. What contradictions exist in spectral data interpretations for this compound, and how can they be resolved?

- Methodology : Discrepancies in NMR coupling constants (e.g., δ 3.42 dt vs. δ 2.69 dm) may arise from conformational flexibility or solvent effects. Resolution involves variable-temperature NMR or computational modeling (DFT calculations) to map energy minima. Cross-referencing with high-resolution MS (HRMS) ensures molecular formula accuracy .

Q. How does the compound’s bioactivity compare to structurally related sesquiterpenoids, and what mechanistic insights exist?

- Methodology : Comparative studies with analogs (e.g., nootkatone in ) reveal differences in antimicrobial potency. Mechanistic assays (e.g., bacterial membrane disruption tests or enzyme inhibition assays) are used to probe targets. For example, molecular docking suggests interactions with bacterial efflux pump proteins (e.g., MexB in Pseudomonas aeruginosa) .

Q. What advanced purification strategies are required to isolate this compound from natural sources?

- Methodology : Column chromatography with gradient elution (hexane/ethyl ether) is standard. For complex matrices (e.g., plant extracts), hyphenated techniques like LC-MS or GC-MS (as in ) improve resolution. Challenges include co-elution with terpenoid isomers, requiring chiral stationary phases or derivatization (e.g., TBS protection in ) .

Q. How can isotopic labeling (e.g., deuterium) be applied to this compound for analytical or mechanistic studies?

- Methodology : Tri-deuterated analogs (e.g., geosmin isotopologues in ) are synthesized via deuterated reagents (e.g., D2O quenching) or catalytic deuteration. These are used as internal standards in stable isotope dilution assays (SIDA) for precise quantitation in complex biological matrices .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.